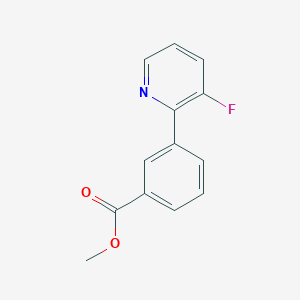![molecular formula C21H28N4 B4257929 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4257929.png)
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine
Übersicht
Beschreibung
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine, also known as MPP or MPP+ is a chemical compound that has been extensively studied in scientific research. It is a toxic compound that has been used to study the mechanisms of Parkinson's disease.
Wirkmechanismus
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is a toxic compound that selectively destroys dopamine-producing neurons in the brain. 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is taken up by the dopamine transporter (DAT) into the neuron, where it is converted to 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine+ by the enzyme monoamine oxidase-B (MAO-B). 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine+ is then taken up by the mitochondrial membrane potential, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of the neuron.
Biochemical and Physiological Effects:
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine has been shown to have a number of biochemical and physiological effects. It selectively destroys dopamine-producing neurons in the brain, leading to the symptoms of Parkinson's disease. It has also been shown to induce oxidative stress and mitochondrial dysfunction, which are thought to play a role in the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine has several advantages in lab experiments. It is a toxic compound that selectively destroys dopamine-producing neurons in the brain, mimicking the effects of Parkinson's disease. This makes it an excellent tool for studying the mechanisms of Parkinson's disease. However, it is important to note that 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is a toxic compound that should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine. One area of research is the development of new treatments for Parkinson's disease. 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine has been used to study the mechanisms of Parkinson's disease, and this knowledge could be used to develop new treatments that target these mechanisms. Another area of research is the development of new compounds that mimic the effects of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine but are less toxic. This could lead to the development of new tools for studying the mechanisms of Parkinson's disease. Finally, there is a need for further research on the long-term effects of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine on the brain. This could help to better understand the mechanisms of Parkinson's disease and develop new treatments.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is a toxic compound that selectively destroys these neurons, mimicking the effects of Parkinson's disease. 3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation.
Eigenschaften
IUPAC Name |
3-methyl-2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4/c1-17-4-2-10-23-21(17)25-13-8-20(16-25)19-6-11-24(12-7-19)15-18-5-3-9-22-14-18/h2-5,9-10,14,19-20H,6-8,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFRQGMVVLRNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCC(C2)C3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]nicotinamide](/img/structure/B4257848.png)

![1-[2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4257871.png)
![3-isopropyl-5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4257891.png)
![1-(3-methylbenzyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4257897.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4257905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4257917.png)
![N-{1-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl]piperidin-4-yl}methanesulfonamide](/img/structure/B4257923.png)
![1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B4257925.png)

![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(3-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4257946.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4257951.png)

![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4257959.png)